molecular formula C13H20F6O2 B13417856 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane CAS No. 38274-67-8

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane

Cat. No.: B13417856
CAS No.: 38274-67-8
M. Wt: 322.29 g/mol
InChI Key: ZNAUBYLRPPMZIT-UHFFFAOYSA-N
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Description

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. The presence of trifluoromethyl groups in the compound suggests that it may have unique chemical properties, such as increased stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could be the cyclization of a diol with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction conditions may include:

  • Temperature: 50-100°C
  • Solvent: Dichloromethane or another non-polar solvent
  • Catalyst: Sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions could introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce hexyl alcohols.

Scientific Research Applications

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or metabolic pathways.

    Medicine: Investigating its potential as a pharmaceutical agent or drug delivery system.

    Industry: Use as a solvent, stabilizer, or additive in industrial processes.

Mechanism of Action

The mechanism of action for 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The presence of trifluoromethyl groups could enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the ethyl, hexyl, and trifluoromethyl groups.

    2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethyl and hexyl substituents.

    4-Ethyl-1,3-dioxolane: Similar structure but without the hexyl and trifluoromethyl groups.

Uniqueness

4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both ethyl and hexyl groups, as well as the trifluoromethyl groups. These substituents may confer unique chemical properties, such as increased lipophilicity, stability, and reactivity.

Properties

CAS No.

38274-67-8

Molecular Formula

C13H20F6O2

Molecular Weight

322.29 g/mol

IUPAC Name

4-ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C13H20F6O2/c1-3-5-6-7-8-10-9(4-2)20-11(21-10,12(14,15)16)13(17,18)19/h9-10H,3-8H2,1-2H3

InChI Key

ZNAUBYLRPPMZIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(OC(O1)(C(F)(F)F)C(F)(F)F)CC

Origin of Product

United States

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